molecular formula C2H6N4OS B15061104 1-Oxo-1,2,5-thiadiazole-1,1-diamine

1-Oxo-1,2,5-thiadiazole-1,1-diamine

Cat. No.: B15061104
M. Wt: 134.16 g/mol
InChI Key: JZRPDSMLNIBVIW-UHFFFAOYSA-N
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Description

1-Oxo-1,2,5-thiadiazole-1,1-diamine is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,5-thiadiazole-1,1-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide followed by oxidation can yield the desired thiadiazole compound . Another method involves the use of thiosemicarbazides and appropriate oxidizing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2,5-thiadiazole-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring into different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Properties

Molecular Formula

C2H6N4OS

Molecular Weight

134.16 g/mol

IUPAC Name

1-oxo-1,2,5-thiadiazole-1,1-diamine

InChI

InChI=1S/C2H6N4OS/c3-8(4,7)5-1-2-6-8/h1-2H,(H4,3,4,7)

InChI Key

JZRPDSMLNIBVIW-UHFFFAOYSA-N

Canonical SMILES

C1=NS(=O)(N=C1)(N)N

Origin of Product

United States

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